molecular formula C15H24O2 B562987 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 CAS No. 1219799-34-4

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2

Cat. No.: B562987
CAS No.: 1219799-34-4
M. Wt: 256.477
InChI Key: SLUKQUGVTITNSY-GPSKCXNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterium-labeled isotopic form of Dibutylated Hydroxyanisole. It is a synthetic antioxidant commonly used in various industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in scientific research, particularly in studies involving isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is primarily synthesized through a hydrogen-deuterium exchange reaction. This involves the reaction of Dibutylated Hydroxyanisole with deuterium gas under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the efficient exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, reduced hydroxyanisole derivatives, and substituted aromatic compounds .

Scientific Research Applications

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 involves its antioxidant properties. The compound stabilizes free radicals by donating hydrogen atoms (or deuterium atoms in this case), thereby preventing further free radical reactions. This action helps in preserving the integrity of various products by preventing oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct advantage in tracing and studying biochemical pathways, making it a preferred choice in metabolic and pharmacokinetic studies .

Properties

IUPAC Name

3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUKQUGVTITNSY-GPSKCXNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.